molecular formula C19H14BrClN4O2 B2678915 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole CAS No. 2034498-04-7

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B2678915
CAS No.: 2034498-04-7
M. Wt: 445.7
InChI Key: YXQLXGQRGSRFAA-UHFFFAOYSA-N
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Description

This multifunctional small molecule, 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole, is a compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold known for its prevalence in pharmacologically active compounds and its role as a bioisostere for esters and amides [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578160/]. The molecule's core is further elaborated with a pyrazolidine moiety, a saturated diazacycloalkane that can contribute to conformational restriction and influence pharmacokinetic properties. The specific substitution pattern, featuring bromophenyl and chlorinated ethoxyphenyl rings, suggests potential for targeted protein interactions. Researchers are investigating this compound and its analogs as key chemical tools for probing biological pathways, with a particular focus on its potential as a kinase inhibitor scaffold [https://pubmed.ncbi.nlm.nih.gov/28329893/]. Its primary research value lies in the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific enzymatic targets involved in oncology and inflammatory diseases. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of certain protein kinases, thereby modulating downstream signaling cascades [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578160/]. This compound is intended For Research Use Only and is a valuable asset for scientists developing novel therapeutic agents.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2/c1-2-26-16-8-5-12(9-15(16)21)17-14(10-22-24-17)19-23-18(25-27-19)11-3-6-13(20)7-4-11/h3-9,14,17,22,24H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOYDRYSDTVKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolidinyl intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrazolidinyl intermediate.

    Formation of the oxadiazole ring: The pyrazolidinyl intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

    Introduction of the bromophenyl group: The final step involves the bromination of the phenyl ring to introduce the bromophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromophenyl and chloro-ethoxyphenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolidinyl and oxadiazole rings.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family and is characterized by its unique combination of functional groups: a bromophenyl group, a chloro-ethoxyphenyl group, and a pyrazolidinyl group attached to an oxadiazole ring. The synthesis typically involves several steps:

  • Formation of Pyrazolidinyl Intermediate :
    • Reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate forms the corresponding hydrazone.
    • Cyclization of the hydrazone leads to the pyrazolidinyl intermediate.
  • Formation of Oxadiazole Ring :
    • The pyrazolidinyl intermediate reacts with an appropriate nitrile oxide to form the oxadiazole ring.
  • Introduction of Bromophenyl Group :
    • Bromination of the phenyl ring introduces the bromophenyl group.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromophenyl and chloro-ethoxyphenyl groups can engage in nucleophilic substitution.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction, particularly at the pyrazolidinyl and oxadiazole rings.

Biology

The biological activities of 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole have been extensively studied:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. Studies indicate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli).
    StudyMicrobial TargetActivity
    Study AStaphylococcus aureusPotent
    Study BEscherichia coliSignificant
  • Anticancer Activity : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies on breast cancer cell lines (MCF-7) revealed significant cytotoxicity.
    CompoundCell LineIC50 (µM)Mechanism
    Derivative AMCF-712.5Apoptosis induction
    Derivative BMCF-715.0Estrogen receptor binding

Medicine

The compound is under investigation for its therapeutic potential in drug development. Its ability to modulate enzyme activity suggests possible applications in treating various diseases, including cancer and infections.

Industrial Applications

In industry, this compound is explored for its potential in developing new materials such as polymers and coatings due to its unique chemical properties. Its synthesis can be optimized for high yield and purity using advanced techniques like chromatography and crystallization.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number
Target Compound 4-Bromophenyl; 3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl ~468.7 (estimated) Not available
3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole 4-Bromophenyl; 3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl ~444.3 Not available
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenyl; 4-methoxyphenyl 359.2 Not available
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl; chloromethyl 287.5 110704-42-2

Key Observations :

  • The target compound ’s pyrazolidine-linked 3-chloro-4-ethoxyphenyl group introduces steric bulk and electron-withdrawing effects compared to the dimethoxy or methoxy substituents in analogues .
  • The chloromethyl-substituted oxadiazole lacks a heterocyclic ring (e.g., pyrazolidine), reducing conformational flexibility but enhancing reactivity due to the chloromethyl group.

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : The chloro and ethoxy groups on the phenyl ring likely increase lipophilicity (logP ~4.5 estimated), reducing aqueous solubility.
  • 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole : The methoxy group enhances solubility slightly (logP ~3.8) compared to the chloro-ethoxy variant.
  • 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole : High reactivity and moderate solubility (logP ~2.9) due to the polar chloromethyl group.

Thermal Stability

  • Oxadiazoles with bulky substituents (e.g., pyrazolidine in the target compound ) exhibit higher thermal stability (>200°C) compared to simpler analogues like the methoxyphenyl variant .

Pharmacological Potential

  • 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole : Structural simplicity may limit target specificity, but methoxy groups are associated with antifungal activity in related compounds.
  • Pyrazolidine-containing analogues : Dimethoxy substituents could enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450).

Agrochemical Relevance

  • Compounds like 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides (structurally related to oxadiazoles) show plant growth promotion at low concentrations , suggesting the target compound ’s pyrazolidine group may confer similar properties.

Research Findings and Gaps

  • Synthetic Challenges : The pyrazolidine ring introduces synthetic complexity compared to simpler oxadiazoles .
  • Data Limitations : Bioactivity, toxicity, and environmental impact data for the target compound are absent, highlighting the need for experimental validation.

Biological Activity

The compound 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities.

  • Mechanism of Action : The oxadiazole ring enhances the interaction with microbial targets, disrupting vital processes such as cell wall synthesis and metabolic pathways.
  • Case Studies :
    • A study highlighted that oxadiazole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
    • Another investigation into similar compounds demonstrated their efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point in recent research.

  • Breast Cancer Studies : A series of oxadiazole derivatives were tested against breast cancer cell lines (MCF-7). Notably, one derivative exhibited significant cytotoxicity and induced apoptosis in cancer cells .
  • Molecular Docking Studies : These studies reveal that certain derivatives bind effectively to estrogen receptors, which are crucial in breast cancer progression .
CompoundCell LineIC50 (µM)Mechanism
4cMCF-712.5Apoptosis induction
4jMCF-715.0Estrogen receptor binding

Anti-inflammatory Activity

Research has also shown that oxadiazole derivatives exhibit anti-inflammatory properties.

  • Inhibition Studies : Compounds have been tested for their ability to inhibit pro-inflammatory cytokines, which play a pivotal role in various inflammatory diseases.
  • Case Findings : In vitro studies demonstrated that specific oxadiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Summary of Research Findings

The biological activity of This compound is underscored by its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory compound. The following table summarizes key findings from recent studies:

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha levels

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole?

Answer:
The synthesis typically involves cyclization of hydrazide intermediates under reflux conditions. For example:

  • Hydrazide cyclization : Substituted benzoic acid hydrazides are treated with POCl₃ at 120°C for 4 hours to form the oxadiazole core .
  • Pyrazolidine coupling : Ethanol solutions of pyrazolidine precursors are reacted with oxadiazole-forming agents (e.g., substituted benzaldehydes) using glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and vacuum evaporation .
  • Purification : Crude products are purified via column chromatography (silica gel, 10% MeOH/DCM) or flash chromatography for yields >70% .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₀BrClN₄O₃: 527.8 g/mol) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 74.91° between bromophenyl and chlorophenyl groups) and validates stereochemistry .
  • HPLC : Verifies purity (>94%) using C18 columns with UV detection at λ=254 nm .

Advanced: How can researchers optimize reaction yields during oxadiazole cyclization?

Answer:
Low yields (<50%) often arise from incomplete cyclization or side reactions. Key optimizations include:

  • Stoichiometry : Maintain a 1:1.2 molar ratio of hydrazide to POCl₃ to ensure complete conversion .
  • Solvent selection : DMF enhances reaction kinetics compared to ethanol but requires inert atmospheres to prevent oxidation .
  • Intermediate purification : Pre-cyclization flash chromatography removes impurities, improving final yield by ~20% .
  • Temperature control : Gradual heating (2°C/min) to 120°C minimizes thermal decomposition .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:
SAR studies focus on modifying substituents to enhance bioactivity:

  • Electron-withdrawing groups : Introducing Cl or Br at para positions improves kinase inhibition (e.g., IC₅₀ reduction from 12 μM to 3.5 μM) .
  • Pharmacophore modeling : Tools like Schrödinger Suite identify critical interactions (e.g., hydrophobic pockets near the oxadiazole ring) .
  • Biological assays : Cytotoxicity against HeLa cells (MTT assay) and enzyme inhibition (kinase activity assays) correlate structural changes with activity .

Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?

Answer:
Contradictions may stem from solvent effects or dynamic processes. Mitigation strategies:

  • DFT calculations : B3LYP/6-311+G(d,p) with IEFPCM solvent models improve shift predictions (RMSD <0.3 ppm) .
  • Variable-temperature NMR (VT-NMR) : Detects conformational exchanges causing peak splitting (e.g., rotamers above 25°C) .
  • 2D NMR validation : HSQC/HMBC confirms assignments, especially for overlapping aromatic signals .

Advanced: What crystallization techniques produce X-ray-quality single crystals?

Answer:

  • Solvent evaporation : Slow evaporation from ethyl acetate/hexane (1:3 v/v) at 4°C yields well-ordered crystals .
  • Seeding : Introduce microcrystals from antisolvent vapor diffusion to accelerate nucleation.
  • Cryoprotection : Data collection at 100 K with synchrotron radiation (λ=0.71073 Å) enhances resolution (R factor <0.05) .

Advanced: How is the biological activity of this compound evaluated in vitro?

Answer:

  • Kinase inhibition : IC₅₀ values are determined via ADP-Glo™ assays using recombinant kinases (e.g., EGFR) .
  • Anticancer screening : MTT assays quantify cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to cisplatin .
  • Apoptosis markers : Western blotting for caspase-3/9 activation confirms mechanistic pathways .

Advanced: What computational methods support the design of novel analogs?

Answer:

  • Molecular docking : AutoDock Vina predicts binding modes to target proteins (e.g., EGFR-TK) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Partial least squares (PLS) regression correlates logP values with cytotoxicity (R² >0.85) .

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